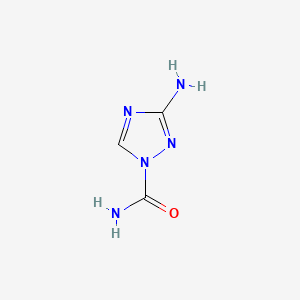
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime is a fascinating compound with a unique structure. It belongs to the class of oxime derivatives and contains both an aldehyde group and a pyrazine ring. The compound’s chemical formula is C11H8Cl2N4O, and its systematic name reflects its substituents.
Vorbereitungsmethoden
The synthesis of Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime involves an oximation reaction. Here’s how it’s prepared:
Reaction: The oximation reaction occurs between pyrrolo[1,2-a]pyrazine (1) and 2,6-dichlorobenzonitrile oxide (2).
Conditions: The reaction takes place in refluxing benzene, using an excess of 2,6-dichlorobenzonitrile oxide to compensate for any dimerization.
Products: The resulting compounds are (3-arylpyrrolo[1,2-a]pyrazin-6-yl)(2,6-dichlorophenyl)methanone oxime derivatives (3 and 4).
Analyse Chemischer Reaktionen
Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of research. Major products formed from these reactions are essential for understanding its versatility.
Wissenschaftliche Forschungsanwendungen
This compound has garnered attention due to its intriguing pharmacological activities. While more research is needed, it shows promise in the following areas:
Antitumor Agents: Potential use in cancer therapy.
mGluR5 Antagonists: Relevant for neurological disorders.
Hypoxia Inducible Factor-1 Inhibitors: Implications in hypoxia-related conditions.
Human Protein Kinase CK2 Inhibitors: Relevant to cellular signaling pathways.
Wirkmechanismus
The precise mechanism by which Acetaldehyde O-(3-(2,4-dichlorophenyl)pyrazin-2-yl) oxime exerts its effects remains an active research topic. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, it’s essential to compare it with related structures. Further exploration could reveal its distinct features and potential advantages over similar compounds.
Eigenschaften
Molekularformel |
C12H9Cl2N3O |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
(E)-N-[3-(2,4-dichlorophenyl)pyrazin-2-yl]oxyethanimine |
InChI |
InChI=1S/C12H9Cl2N3O/c1-2-17-18-12-11(15-5-6-16-12)9-4-3-8(13)7-10(9)14/h2-7H,1H3/b17-2+ |
InChI-Schlüssel |
NWZAVPBCYHQKKK-LAZPYJJCSA-N |
Isomerische SMILES |
C/C=N/OC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC=NOC1=NC=CN=C1C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)


![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)




